

# Assessing the Synergistic Effects of AZD1390 with DNA-Damaging Agents: A Comparative Guide

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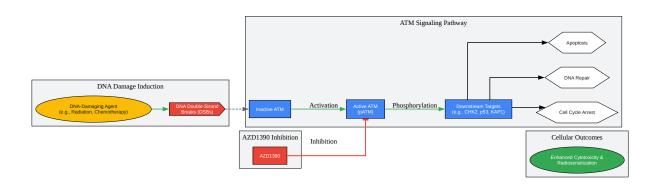
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of **AZD1390**, a potent and brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, when used in combination with other DNA-damaging agents. **AZD1390** is currently under clinical investigation as a radiosensitizer for the treatment of central nervous system malignancies, including glioblastoma.[1] This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

## Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

**AZD1390** is an ATP-competitive kinase inhibitor with high potency and selectivity for ATM, a critical regulator of the DNA damage response (DDR).[2][3] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation (IR) or certain chemotherapeutics, ATM is activated and phosphorylates a cascade of downstream proteins. This signaling cascade orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] By inhibiting ATM, **AZD1390** prevents the repair of DSBs, thereby enhancing the cytotoxic effects of DNA-damaging agents in cancer cells.[2][3]





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Caption: **AZD1390** inhibits ATM, blocking the DNA damage response and enhancing cancer cell death.

#### Synergistic Effects of AZD1390 with Radiotherapy

The combination of **AZD1390** with ionizing radiation has been extensively studied in preclinical models, demonstrating significant synergistic cytotoxicity. This is particularly evident in glioma and lung cancer cell lines, with a more pronounced effect observed in p53 mutant cells.[2] In vivo studies using orthotopic brain tumor models have shown that the combination of **AZD1390** and radiation leads to tumor regression and a significant improvement in survival compared to radiation alone.[2][3]

#### Preclinical Data Summary: AZD1390 and Radiotherapy



Cell Line / Model	Cancer Type	Key Findings	Reference
LN18, DDBRTG5 (p53 wild-type)	Glioblastoma	AZD1390 (10 nM) radiosensitizes p53 mutant cells more effectively than p53 wild-type cells. DEF37 of 3.0 in LN18 (p53 mutant) vs. 1.2 in DDBRTG5.	[2]
U251 (p53 mutant)	Glioblastoma	30 nM AZD1390 enhanced IR-induced G2/M arrest (80.6% with combo vs. 64.6% with IR alone). In clonogenic survival assays, 30nM AZD1390 with 5 Gy IR resulted in 0.24% survival vs. 2.3% with IR alone.	[3]
NCI-H2228	Lung Cancer	AZD1390 in combination with radiation induced a dose-dependent increase in G2 accumulation and apoptosis.	[2]
Orthotopic Glioma Models	Glioblastoma	AZD1390 in combination with daily fractions of IR significantly induced tumor regressions and increased animal survival compared to IR alone.	[2][3]



Breast Cancer PDX
Models (DDR gene mutations)

Breast Cancer Brain
Metastasis

Metastasis

AZD1390

pretreatment followed
by radiation inhibited

tumor growth and
improved survival in
orthotopic models
(average survival of
222 days vs. 123 days
in controls).

# Early Clinical Data: AZD1390 and Radiotherapy in Glioblastoma

A global Phase I clinical trial has provided preliminary evidence of the safety and efficacy of **AZD1390** in combination with standard-of-care radiotherapy in patients with both recurrent and newly diagnosed glioblastoma (GBM).[5][6][7]



Trial Phase	Patient Population	Treatment Regimen	Key Findings	Reference
Phase I	Recurrent GBM (Arm A)	AZD1390 (escalating doses) + 35 Gy IMRT in 10 fractions	Manageable safety profile. Maximum tolerated dose of 400 mg once daily. Median overall survival of 12.7 months in patients receiving tolerated doses.	[5][6][7]
Phase I	Newly Diagnosed, MGMT unmethylated GBM (Arm C)	AZD1390 (escalating doses) + 60 Gy IMRT in 30 fractions	Manageable safety profile. Maximum tolerated dose of 300 mg once daily.	[5][6]

### Synergistic Effects of AZD1390 with Chemotherapy

While the primary focus of **AZD1390** development has been as a radiosensitizer, its mechanism of action suggests potential synergy with DNA-damaging chemotherapeutic agents.

#### **Combination with Temozolomide (TMZ)**

Preclinical studies have explored a triple combination of **AZD1390**, ionizing radiation, and the alkylating agent temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.[3]



Model	Cancer Type	Treatment Regimen	Key Findings	Reference
NCI-H2228 Brain Metastasis Model	Lung Cancer	AZD1390 (15 mg/kg) + 2 Gy x 5 IR + TMZ (25 mg/kg)	The triplet combination was tolerated and provided additive tumor growth inhibition and survival benefit over the AZD1390 + IR doublet.	[3]

# Potential Synergy with PARP Inhibitors and Topoisomerase Inhibitors

The inhibition of ATM by **AZD1390** may create a synthetic lethal vulnerability with other DNA Damage Response (DDR) inhibitors, such as PARP inhibitors.[1] Tumors with ATM deficiency have shown sensitivity to the combination of PARP and ATR inhibitors.[1] While direct experimental data on the combination of **AZD1390** with PARP inhibitors is limited, the CONCORDE clinical trial is investigating novel DDR inhibitors, including **AZD1390** and the PARP inhibitor olaparib, in combination with radiotherapy in non-small cell lung cancer, albeit in separate arms.[6]

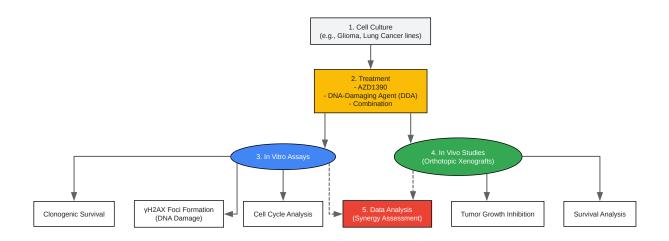
Similarly, topoisomerase inhibitors, which induce DNA strand breaks, represent another class of agents with a strong rationale for combination with ATM inhibitors.[8] The inhibition of ATM would be expected to prevent the repair of topoisomerase inhibitor-induced DNA damage, leading to enhanced cytotoxicity. Further preclinical studies are warranted to explore these potential synergistic interactions with **AZD1390**.

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments cited in the evaluation of **AZD1390**.



#### **General Experimental Workflow**



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Caption: A typical workflow for assessing the synergy of AZD1390 with DNA-damaging agents.

#### **Clonogenic Survival Assay**

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.

- Cell Plating: Seed cells in 6-well plates at a density determined to yield 50-100 colonies per well for the untreated control. Allow cells to attach overnight.
- Treatment: Treat cells with varying concentrations of AZD1390 for 1 hour before administering different doses of ionizing radiation or another DNA-damaging agent.
- Incubation: Incubate the cells for 10-14 days until visible colonies are formed.



- Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain with 0.5% crystal violet.
- Colony Counting: Count colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control. Plot survival curves and calculate dose enhancement factors (DEFs).

#### **yH2AX Foci Formation Assay**

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (yH2AX), a marker for DNA double-strand breaks.

- Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with AZD1390 and the DNA-damaging agent for the desired time.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
- Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
- Antibody Incubation: Incubate with a primary antibody against yH2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
- Imaging: Acquire images using a fluorescence microscope.
- Quantification: Count the number of yH2AX foci per nucleus using image analysis software.
   An increase in the number of foci indicates a higher level of DNA damage.

#### **Cell Cycle Analysis**

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

- Cell Culture and Treatment: Treat cells with **AZD1390** and the DNA-damaging agent.
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.



- Fixation: Fix the cells in cold 70% ethanol.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.
- Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A G2/M arrest is indicative of the cellular response to DNA damage.

#### Conclusion

The available preclinical and early clinical data provide strong evidence for the synergistic activity of **AZD1390** with radiotherapy, particularly in the context of central nervous system malignancies. Its ability to penetrate the blood-brain barrier and inhibit the ATM-mediated DNA damage response makes it a promising agent to enhance the efficacy of radiation. While the synergistic potential with other DNA-damaging agents like temozolomide is supported by initial findings, and a strong rationale exists for combinations with PARP inhibitors and topoisomerase inhibitors, further dedicated studies are required to fully elucidate the efficacy and safety of these combinations. The experimental protocols detailed in this guide provide a framework for conducting such investigations and advancing our understanding of the therapeutic potential of **AZD1390**.

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